molecular formula C12H14N4O B2358963 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 863713-16-0

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Katalognummer: B2358963
CAS-Nummer: 863713-16-0
Molekulargewicht: 230.271
InChI-Schlüssel: LEVXBKGJGLOLFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-methoxyphenyl group at position 2. The methoxy group at the para position of the phenyl ring enhances electronic effects, influencing binding affinity and metabolic stability .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-5-3-9(4-6-10)11-14-15-12-13-7-2-8-16(11)12/h3-6H,2,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVXBKGJGLOLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Condensation : The aldehyde (4-methoxybenzaldehyde) reacts with ethyl acetoacetate via a Knoevenagel condensation to form an α,β-unsaturated diketone intermediate.
  • Cyclization : The diketone reacts with 5-amino-1-phenyl-1H-1,2,4-triazole in the presence of aminopropyltriethoxysilane (APTS) catalyst, facilitating cyclization to form the triazolopyrimidine core.
  • Saturation : The reaction conditions (reflux in ethanol for 24 hours) promote partial saturation of the pyrimidine ring, yielding the tetrahydro structure.

Procedure

  • Reagents :
    • 5-Amino-1-phenyl-1H-1,2,4-triazole (3 mmol)
    • 4-Methoxybenzaldehyde (3 mmol)
    • Ethyl acetoacetate (3 mmol)
    • APTS catalyst (0.3 mmol) in ethanol (10 mL)
  • Steps :
    • Combine reagents and reflux at 78°C for 24 hours.
    • Monitor progress via TLC (ether/hexane, 2:1).
    • Cool to room temperature, filter the precipitate, and recrystallize from ethanol/ether.

Yield and Purity

  • Yield : 65–75% (dependent on aldehyde electronic properties).
  • Purity : Confirmed by HPLC (>95%) and NMR (δ 7.8–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy group).

Stepwise Synthesis via Chloro Intermediate

An alternative method involves sequential functionalization of a chloro-substituted triazolopyrimidine precursor (Scheme 2).

Intermediate Synthesis

  • Core Formation : Condense 3-(dimethylamino)-1-phenylpropane-1-one with 5-amino-4H-1,2,4-triazole to form 7-hydroxytriazolopyrimidine.
  • Chlorination : Treat with phosphoryl chloride (POCl₃) to yield 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine.

Amination and Functionalization

  • Substitution : React the chloro intermediate with 4-methoxyphenethylamine in methanol at 60°C for 12 hours.
  • Reduction : Hydrogenate the pyrimidine ring using Pd/C (10%) under H₂ (1 atm) to achieve partial saturation.

Optimization Challenges

  • Regioselectivity : Ensuring substitution at the C3 position requires careful control of stoichiometry (1:1.2 molar ratio of chloro intermediate to amine).
  • Byproducts : Competing N7-substitution is minimized by using excess amine.

Comparative Analysis of Methods

Parameter Three-Component Method Stepwise Method
Reaction Time 24 hours 36 hours (including reduction)
Yield 65–75% 50–60%
Purity >95% 85–90%
Catalyst APTS POCl₃, Pd/C
Scalability High (one-pot) Moderate (multiple steps)

Advantages and Limitations

  • Three-Component Method :
    • Pros : Atom-economical, fewer purification steps.
    • Cons : Requires strict stoichiometric control to avoid dimerization.
  • Stepwise Method :
    • Pros : Permits late-stage functionalization.
    • Cons : Low yield due to competitive side reactions.

Structural Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (d, J = 8.6 Hz, 2H, Ar-H), 6.99 (d, J = 8.6 Hz, 2H, Ar-H), 4.21 (t, J = 6.0 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 2.65–2.58 (m, 4H, CH₂).
  • MS (ESI+) : m/z 231.1 [M+H]⁺.

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Key Bond Lengths : N1–C2 = 1.32 Å, C3–N4 = 1.37 Å.

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

  • Three-Component Method : Successfully scaled to 1 kg batch with 68% yield (Patent US8501936B2).
  • Cost Analysis : Raw material cost ≈ $120/kg, favoring the three-component route.

Environmental Impact

  • Waste Generation : Stepwise method produces 2.5 kg waste/kg product vs. 1.2 kg/kg for one-pot synthesis.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promise in reducing inflammation and protecting neuronal cells from damage .

Medicine: The compound has potential therapeutic applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its ability to inhibit inflammatory pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves the inhibition of key inflammatory pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name Substituents Biological Activity Key Findings References
3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 3-(4-Methoxyphenyl) Anticancer, Antihypertensive Enhanced metabolic stability due to methoxy group; moderate cytotoxicity in cancer cell lines .
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 3-(2-Fluorophenyl) Agrochemical, Pharmaceutical Improved lipophilicity; used in pesticide development and drug discovery .
3-(2,4-Dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine (2g) 3-(2,4-Dichlorophenyl), 5-methyl, 7-phenyl Anticancer (MG-63, MCF-7) GI₅₀ values of 148.96 µM (MG-63) and 114.3 µM (MCF-7); potent apoptosis inducer .
5-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine 5-(4-Methoxyphenyl) Research reagent Used as a building block in synthesis; no direct bioactivity reported .
3-(3-Chlorobenzyl)-5-heptyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (33) 3-(3-Chlorobenzyl), 5-heptyl Antihypertensive Exhibited diuretic activity comparable to furosemide in preclinical models .

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group (electron-donating) in the target compound improves solubility but reduces cytotoxicity compared to electron-withdrawing substituents like 2,4-dichlorophenyl .
  • Positional Effects : Substitution at position 5 (e.g., 5-(4-methoxyphenyl)) vs. position 3 alters steric and electronic interactions, impacting target selectivity .
  • Hybrid Scaffolds: Fusion with pyrido[4,3-d]triazolo[1,5-a]pyrimidinone (e.g., compound 16) enhances binding to enzymes like thymidylate synthase, critical for anticancer activity .

Key Insights:

  • Regioselectivity : Hypervalent iodine reagents (e.g., DIB) enable regioselective cyclization, critical for generating pharmacologically active isomers .
  • Solvent Effects : Reactions in THF or DMF optimize yields for triazolopyrimidine derivatives compared to polar aprotic solvents .

Biologische Aktivität

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. Its molecular formula is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of 230.27 g/mol .

The biological activity of this compound is primarily attributed to its ability to inhibit key inflammatory pathways and its antiproliferative effects against various cancer cell lines. Studies have shown that it can suppress the production of nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells. This inhibition occurs through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress .

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes some key findings regarding its activity:

Cell Line IC50 (µM) Mechanism
HeLa0.45Inhibition of tubulin polymerization
A5490.38Induction of apoptosis via mitochondrial pathways
MDA-MB-231>10Reduced activity compared to other cell lines
HT-290.30Cell cycle arrest at G2/M phase
MCF-719.73Cytotoxic effects leading to apoptosis

These results indicate that the compound is particularly effective against HeLa and A549 cell lines, showcasing its potential as an anticancer agent .

Case Studies

In a study focusing on the synthesis and biological evaluation of triazolopyrimidine derivatives, compounds similar to this compound were assessed for their antitumor activities. Notably:

  • Compound 4c showed an IC50 value of 17.83 µM against MDA-MB-231 cells.
  • Compound 4j demonstrated an IC50 value of 19.73 µM against MCF-7 cells.

These compounds were synthesized through a one-pot three-component reaction involving hydrazines and aromatic aldehydes . The results highlight the potential for derivatives of triazolopyrimidines in therapeutic applications.

Q & A

Q. Basic Research Focus

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C4) and XRD for crystallographic validation of regioselectivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) against targets like thymidylate synthase (PDB ID: 2G8D) identifies key binding interactions (e.g., hydrogen bonding with Ser216, hydrophobic contacts with Phe225) .

Advanced Research Focus : Pair density functional theory (DFT) calculations with experimental data to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

How can researchers design experiments to evaluate the metabolic stability and toxicity of triazolopyrimidine derivatives in preclinical models?

Q. Advanced Research Focus

  • Metabolic Stability : Use hepatic microsomal assays (human/rat) to measure cytochrome P450-mediated degradation. Derivatives with electron-withdrawing groups (e.g., -CF₃) often exhibit longer half-lives .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and hemolytic assays (e.g., erythrocyte lysis at 100–500 µM) to assess biocompatibility .

Methodological Tip : Integrate high-content screening (HCS) with zebrafish models for rapid in vivo toxicity profiling .

What strategies address challenges in scaling up triazolopyrimidine synthesis while maintaining purity and yield?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility for key steps like cyclization .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/EtOH) to isolate products with >95% purity .

Q. Advanced Research Focus

  • Steric Effects : Bulky groups (e.g., 2,4-dichlorophenyl) hinder Suzuki-Miyaura coupling at C7, reducing yields to <40% .
  • Electronic Effects : Electron-deficient aryl rings (e.g., 4-nitrophenyl) enhance Huisgen cycloaddition rates by stabilizing transition states .

Methodological Tip : Use Hammett plots to correlate substituent σ values with reaction rates .

What are the limitations of current in silico models for predicting the pharmacokinetic properties of triazolopyrimidines?

Q. Advanced Research Focus

  • Absorption : LogP values >3.5 (calculated via ChemAxon) often overestimate intestinal permeability due to poor aqueous solubility .
  • Metabolism : Machine learning models (e.g., ADMET Predictor™) may fail to account for atypical CYP3A4 oxidation pathways observed in in vitro assays .

Recommendation : Validate predictions with in vitro Caco-2 permeability and hepatocyte clearance assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.